molecular formula C23H21NO5 B595266 6-Acetonyl-N-methyl-dihydrodecarine CAS No. 1253740-09-8

6-Acetonyl-N-methyl-dihydrodecarine

Cat. No.: B595266
CAS No.: 1253740-09-8
M. Wt: 391.423
InChI Key: UTNGZOZDCCIQFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Acetonyl-N-methyl-dihydrodecarine is a new benzophenanthridine alkaloid . It was isolated from the roots of Zanthoxylum riedelianum, along with other compounds such as lupeol, 6-acetonyldihydrochelerythrine, and 6-acetonyldihydroavicine .


Synthesis Analysis

The synthesis of this compound involves isolation from Zanthoxylum riedelianum roots . The structures were established from the IR, MS, and NMR spectral data, including 2D-NMR experiments .


Molecular Structure Analysis

The molecular structure of this compound was determined using IR, MS, and NMR spectral data, including 2D-NMR experiments .

Scientific Research Applications

  • Isolation and Structural Analysis : A study identified 6-acetonyl-N-methyl-dihydrodecarine as a new benzophenanthridine alkaloid isolated from Zanthoxylum riedelianum roots. The structural identification was accomplished using IR, MS, and NMR spectral data, including 2D-NMR experiments (Fernandes et al., 2009).

  • Mosquito Larvicidal Activity : In another study, this compound, isolated from Zanthoxylum lemairei, showed significant mosquito larvicidal activity against the malaria vector Anopheles gambiae. This compound demonstrated high mortality rates in larvae, suggesting its potential as a lead compound for developing natural larvicides (Talontsi et al., 2011).

  • Presence in Other Plant Species : The compound was also identified among several new alkaloids isolated from the roots of Corydalis flabellata, indicating its presence across different plant species (Koul et al., 2002).

Safety and Hazards

The safety data sheet for 6-Acetonyl-N-methyl-dihydrodecarine suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Properties

IUPAC Name

1-(2-hydroxy-1-methoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridin-13-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO5/c1-12(25)8-17-21-14(6-7-18(26)23(21)27-3)15-5-4-13-9-19-20(29-11-28-19)10-16(13)22(15)24(17)2/h4-7,9-10,17,26H,8,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTNGZOZDCCIQFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1C2=C(C=CC(=C2OC)O)C3=C(N1C)C4=CC5=C(C=C4C=C3)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601019939
Record name 6-Acetonyl-N-methyl-dihydrodecarine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601019939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253740-09-8
Record name 6-Acetonyl-N-methyl-dihydrodecarine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601019939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is 6-acetonyl-N-methyl-dihydrodecarine, and where was it discovered?

A1: this compound is a novel benzophenanthridine alkaloid. It was isolated from the roots of Zanthoxylum riedelianum, alongside other compounds like lupeol, 6-acetonyldihydrochelerythrine, and 6-acetonyldihydroavicine. []

Q2: How was the structure of this compound determined?

A2: The study utilized a combination of spectroscopic techniques to elucidate the structure of this compound. These techniques included infrared spectroscopy (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, including two-dimensional NMR experiments. []

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